molecular formula C13H22N2O3 B1375984 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine CAS No. 871726-72-6

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine

Cat. No.: B1375984
CAS No.: 871726-72-6
M. Wt: 254.33 g/mol
InChI Key: OYVVKCJFSGWRSI-NTMALXAHSA-N
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Description

1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine, also known as Boc-DAMOP, is a useful research chemical . It has the empirical formula C13H22N2O3 and a molecular weight of 254.33 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-11(16)10(9-15)8-14(4)5/h8H,6-7,9H2,1-5H3/b10-8+ . This indicates the presence of a piperidine ring, a dimethylamino group, and a Boc-protecting group in the molecule.


Physical And Chemical Properties Analysis

This compound is a light yellow solid . It is soluble in polar solvents like acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially soluble in water, but insoluble in non-polar solvents like diethyl ether, ethyl acetate, and hexane .

Scientific Research Applications

  • Chemical Synthesis and Crystal Structure

    • The compound has been used in chemical synthesis, leading to the creation of structures with solvent-free hydrophobic channels, as seen in the crystal structure of tert-Butyl 4-carbamoyl-3-methoxyimino-4-methylpiperidine-1-carboxylate, derived from ethyl N-benzyl-3-oxopiperidine-4-carboxylate through a multi-step reaction (Wang et al., 2008).
  • Organic Synthesis and Stereochemistry

    • The compound is a precursor in the stereoselective synthesis of piperidine derivatives fused with oxygen heterocycles, showcasing its utility in creating complex organic molecules with high stereoselectivity (Moskalenko & Boev, 2014).
  • Derivatives and Biological Activity Potential

    • Synthesis efforts involving the compound have led to 4-unsubstituted dihydropyrimidines with acyl and alkoxycarbonyl groups, demonstrating its versatility in creating biologically relevant structures. These derivatives underwent a smooth cyclization and elimination process, indicating potential in biomedical applications (Nishimura & Cho, 2014).
  • Synthesis of Aziridinopiperidine Derivatives

    • The compound serves as a building block in synthesizing aziridinopiperidine derivatives, which are promising for their high potential in biological activities. A scalable synthesis method has been developed for this purpose, indicating its significance in large-scale organic synthesis (Schramm et al., 2009).
  • Conformational Studies and Peptide Mimetics

    • Research involving the compound extends to the creation of conformationally constrained peptides and mimetics of γ-turns, contributing to the understanding of peptide conformations and their biological interactions (Herrero et al., 2002).
  • Catalytic and Reactivity Studies

    • The compound's derivatives have been studied for their reactivity towards hydrogen, showcasing its role in understanding catalytic processes and frustrated Lewis-pair chemistry (Körte et al., 2015).

Safety and Hazards

As a research chemical, 1-Boc-4-[(Dimethylamino)methylene]-3-oxopiperidine should be handled with care. It is classified as a combustible solid, and its flash point is not applicable . For more detailed safety information, it is recommended to refer to its Material Safety Data Sheet (MSDS) .

Properties

IUPAC Name

tert-butyl (4Z)-4-(dimethylaminomethylidene)-3-oxopiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-6-10(8-14(4)5)11(16)9-15/h8H,6-7,9H2,1-5H3/b10-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYVVKCJFSGWRSI-NTMALXAHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CN(C)C)C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC/C(=C/N(C)C)/C(=O)C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856519
Record name tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871726-72-6
Record name tert-Butyl (4Z)-4-[(dimethylamino)methylidene]-3-oxopiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856519
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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